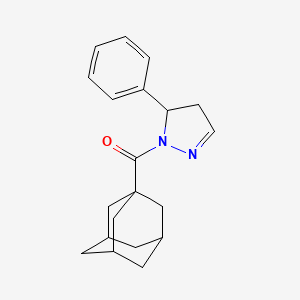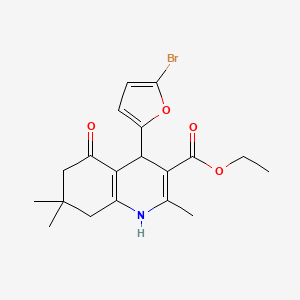![molecular formula C23H17N3O5 B5215210 1-(4-methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone](/img/structure/B5215210.png)
1-(4-methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone, also known as MQPE, is a synthetic compound that has been extensively studied in scientific research. MQPE is a member of the class of compounds known as quinoxaline derivatives, which have been shown to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
1-(4-methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been studied for its potential use as a diagnostic tool in the detection of cancer cells.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in the progression of diseases such as cancer and inflammation. This compound has been shown to inhibit the activity of various enzymes and transcription factors involved in these pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone in lab experiments include its ability to inhibit various signaling pathways involved in the progression of diseases, its anti-inflammatory and anti-cancer activities, and its potential use as a diagnostic tool. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for the use of 1-(4-methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone in scientific research. One potential area of research is the development of new therapeutic agents based on this compound. Another area of research is the use of this compound as a diagnostic tool in the detection of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential toxicity in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied in scientific research for its potential use as a therapeutic agent and diagnostic tool. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in the progression of diseases. This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. While there are limitations to using this compound in lab experiments, there are many future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of 1-(4-methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone involves the condensation of 4-methoxy-3-nitrophenylhydrazine with 4-(2-bromoethoxy)phenol in the presence of a base, followed by the reaction of the resulting intermediate with 2-(4-chlorophenoxy)aniline in the presence of a palladium catalyst. The final product is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)-2-(4-quinoxalin-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c1-30-23-11-8-16(12-21(23)26(28)29)22(27)14-31-17-9-6-15(7-10-17)20-13-24-18-4-2-3-5-19(18)25-20/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRRBNRTMKMSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5215138.png)
![methyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5215145.png)
![bis[2-(dibenzylamino)ethyl] succinate](/img/structure/B5215149.png)

![N-(2-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5215162.png)
![2-butyl-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5215164.png)
![3-chloro-4-{[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5215168.png)

![1-methyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione](/img/structure/B5215178.png)
![N,N-dimethyl-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5215187.png)
![N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5215194.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5215196.png)
![methyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5215214.png)
